
6-Iodo-2-methyl-2H-indazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodo-2-methyl-2H-indazole-3-carboxylic acid is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. The presence of an iodine atom at the 6th position and a carboxylic acid group at the 3rd position makes this compound particularly interesting for synthetic and medicinal chemists.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-2-methyl-2H-indazole-3-carboxylic acid typically involves the iodination of 2-methyl-2H-indazole-3-carboxylic acid. One common method is the electrophilic substitution reaction using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. For instance, continuous flow reactors can be employed to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products Formed:
- Oxidation of the methyl group can form 6-iodo-2-carboxy-2H-indazole-3-carboxylic acid.
- Reduction of the carboxylic acid group can yield 6-iodo-2-methyl-2H-indazole-3-methanol.
- Substitution reactions can produce various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Iodo-2-methyl-2H-indazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 6-Iodo-2-methyl-2H-indazole-3-carboxylic acid largely depends on its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The iodine atom can enhance the compound’s binding affinity to its target, while the carboxylic acid group can facilitate interactions with active sites through hydrogen bonding.
Comparación Con Compuestos Similares
- 6-Iodo-2H-indazole-3-carboxylic acid
- 2-Methyl-2H-indazole-3-carboxylic acid
- 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid
Comparison:
6-Iodo-2H-indazole-3-carboxylic acid: Lacks the methyl group, which may affect its reactivity and biological activity.
2-Methyl-2H-indazole-3-carboxylic acid: Lacks the iodine atom, potentially reducing its binding affinity to certain targets.
6-Bromo-2-methyl-2H-indazole-3-carboxylic acid: The bromine atom is less reactive than iodine, which may influence the compound’s chemical behavior and applications.
Propiedades
Número CAS |
1086386-13-1 |
|---|---|
Fórmula molecular |
C9H7IN2O2 |
Peso molecular |
302.07 g/mol |
Nombre IUPAC |
6-iodo-2-methylindazole-3-carboxylic acid |
InChI |
InChI=1S/C9H7IN2O2/c1-12-8(9(13)14)6-3-2-5(10)4-7(6)11-12/h2-4H,1H3,(H,13,14) |
Clave InChI |
HDQPZZQPFQBWEJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C2C=CC(=CC2=N1)I)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


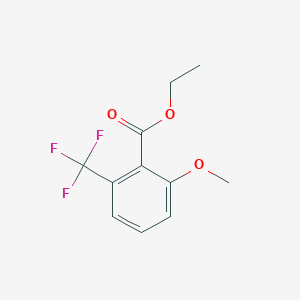

![(7S)-5'-chloro-3-[(1R)-1-(4-chlorophenyl)ethyl]-1',2',3,4,5,6-hexahydrospiro[[1,2,3]triazolo[4,5-b]pyridine-7,3'-indole]-2',5-dione](/img/structure/B13001380.png)
![4'-(Hydroxymethyl)-[1,1'-biphenyl]-3,4-diol](/img/structure/B13001385.png)
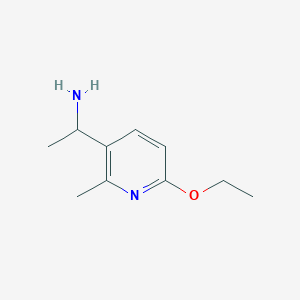
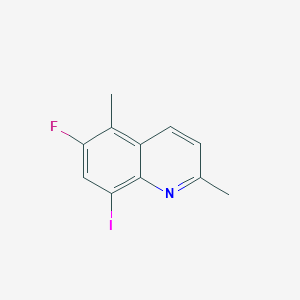
![1-[Methyl(propan-2-yl)amino]-3-(oxetan-3-ylsulfanyl)propan-2-ol](/img/structure/B13001411.png)

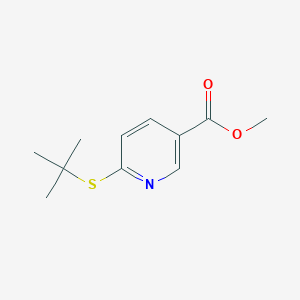
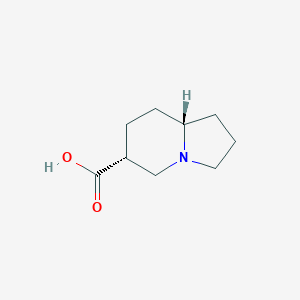
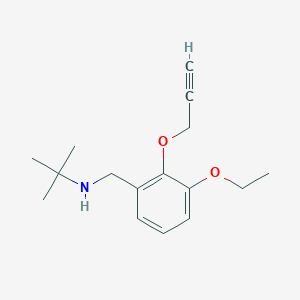
![methyl (1R,2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate](/img/structure/B13001449.png)
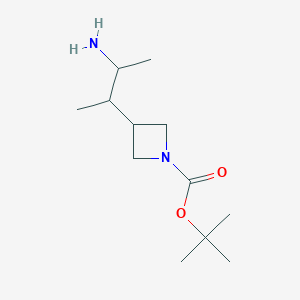
![2-(5-Oxothieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-4(5H)-yl)acetic acid](/img/structure/B13001456.png)
